molecular formula C7H7N3 B1266637 1-Azido-3-methylbenzene CAS No. 4113-72-8

1-Azido-3-methylbenzene

Cat. No.: B1266637
CAS No.: 4113-72-8
M. Wt: 133.15 g/mol
InChI Key: WRMGCIOUNQGMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Aromatic Azides in Modern Organic Chemistry

Aromatic azides are a class of organic compounds characterized by the azido (B1232118) group (-N₃) attached to an aromatic ring. They serve as highly versatile and reactive intermediates in modern organic chemistry. Their significance stems from a rich and diverse reactivity profile, enabling the synthesis of a wide array of complex molecular architectures.

One of the most prominent applications of aromatic azides is in 1,3-dipolar cycloaddition reactions, particularly the Huisgen cycloaddition, which involves the reaction of an azide (B81097) with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org This transformation is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgijrpc.com The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, yielding 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions (RuAAC) can produce 1,5-disubstituted isomers. ijrpc.comnih.gov This methodology has found extensive use in drug discovery, bioconjugation, and materials science. ijrpc.comresearchgate.net

Furthermore, aromatic azides are valuable precursors for the generation of aryl nitrenes, which are highly reactive intermediates formed upon thermal or photochemical decomposition of the azide with the extrusion of dinitrogen gas. wikipedia.orgrsc.orgrsc.org These nitrenes can undergo a variety of subsequent reactions, including intramolecular C-H amination to form fused nitrogen heterocycles, reactions that are of significant interest in the synthesis of pharmaceutically relevant scaffolds. researchgate.netscielo.br The reaction of aryl azides with strong acids can also lead to the formation of arylnitrenium ions, which undergo intramolecular aromatic substitution to yield products like indoles and azepines. scielo.brscielo.br

Aromatic azides also function as protected synthons for primary amines. The azido group can be readily reduced to an amine (-NH₂) through methods such as catalytic hydrogenation or the Staudinger reaction using triphenylphosphine (B44618). wikipedia.org This provides a reliable alternative to other methods of introducing an amino group, particularly in complex, multi-step syntheses. The synthesis of aromatic azides themselves is typically achieved through the diazotization of an aniline (B41778) derivative followed by treatment with sodium azide. wikipedia.org

Overview of Research Trajectories for 1-Azido-3-methylbenzene

This compound, also known as m-tolyl azide or 3-methylphenyl azide, is an aromatic azide that has been utilized in various research contexts as a specific building block and reactive probe. nist.gov Its molecular structure, featuring an azido group and a methyl group at the meta-position of a benzene (B151609) ring, influences its reactivity and makes it a subject of study in synthetic and mechanistic chemistry. smolecule.com

The primary research trajectory for this compound involves its use as a synthon in the construction of heterocyclic compounds. Like other aromatic azides, it readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. The presence of the methyl group on the aromatic ring can influence the electronic properties and, consequently, the reaction rates and regioselectivity of these cycloadditions compared to unsubstituted or differently substituted phenyl azides. d-nb.info

Research has also extended to the photochemical behavior of this compound. Such studies investigate the formation of heterocycles through light-induced reactions, where the compound's photoreactivity is analyzed using techniques like X-ray crystallography and IR spectroscopy to characterize the resulting products. The compound's utility is further demonstrated in peptide synthesis, where it can be used to incorporate the azido functionality, enabling the creation of modified peptides with triazole linkages via click chemistry.

The fundamental physical and chemical properties of this compound have been well-characterized, providing a solid foundation for its application in research.

Table 1: Physicochemical Properties of this compound

Property Value/Observation
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 4113-72-8
Appearance Not specified in sources
IR Azide Stretch ~2100 cm⁻¹
¹H NMR Methyl Signal ~δ 2.4 ppm (singlet)
¹H NMR Aromatic Protons ~δ 6.8–7.5 ppm

Data sourced from multiple references. nist.govchemeo.comuni.lu

Compound Index

Table 2: List of Chemical Compounds

Compound Name
1,2,3-triazole
This compound
3-methylaniline
3-methylphenyl azide
Amine
Aniline
Azepine
Benzene
Dinitrogen
Indole
m-tolyl azide
Phenyl azide
Sodium azide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGCIOUNQGMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194068
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4113-72-8
Record name Benzene, 1-azido-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Investigations of 1 Azido 3 Methylbenzene

Azide (B81097) Group Functional Reactivity

The azide group is a highly energetic and reactive functional group that plays a crucial role in a variety of chemical transformations. ontosight.aiwikipedia.org In 1-azido-3-methylbenzene, the electronic properties of the tolyl group can influence the reactivity of the azide. The azide group can act as a 1,3-dipole, making it an excellent participant in cycloaddition reactions. wikipedia.org

[3+2] Cycloaddition Reactions

One of the most significant classes of reactions involving this compound is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.orgbeilstein-journals.org These reactions are of great interest in organic synthesis and chemical biology for the construction of complex molecular architectures.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and offers excellent control over the regiochemical outcome. organic-chemistry.org The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Catalyst Copper(I) salts or complexes. researchgate.net
Reactants Organic azides and terminal alkynes. nih.gov
Product 1,4-disubstituted 1,2,3-triazoles. nih.gov
Regioselectivity High, exclusively forming the 1,4-isomer. nih.gov
Reaction Conditions Mild, often at room temperature and in aqueous solutions. organic-chemistry.org
Rate Acceleration Significant rate enhancement (10⁷ to 10⁸ fold) over uncatalyzed reaction. organic-chemistry.org

In the context of this compound, its reaction with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1-(3-methylphenyl)-4-substituted-1,2,3-triazoles. This reaction is a powerful tool for creating a diverse range of triazole-containing compounds. The 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a linker or be a pharmacologically active core in medicinal chemistry. pharmainfo.in The reaction of this compound with various alkynes allows for the introduction of different substituents at the 4-position of the triazole ring, enabling the synthesis of a library of compounds with tailored properties.

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect of triazole synthesis. In the absence of a catalyst, the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov However, the use of a copper(I) catalyst in the CuAAC reaction directs the reaction to exclusively form the 1,4-disubstituted regioisomer. nih.gov This high degree of regiocontrol is a major advantage of the CuAAC, simplifying product purification and ensuring the desired isomer is obtained. Computational studies, including density functional theory (DFT) calculations, have been employed to understand the origins of this regioselectivity, highlighting the role of the metal catalyst in dictating the reaction pathway. nih.gov In some cases, other metal catalysts, such as ruthenium, can favor the formation of the 1,5-disubstituted isomer. organic-chemistry.org

Table 2: Regioselectivity in Triazole Synthesis

Reaction TypeCatalystMajor Product
Thermal CycloadditionNoneMixture of 1,4- and 1,5-isomers. organic-chemistry.org
CuAACCopper(I)1,4-disubstituted triazole. nih.gov
RuAACRuthenium(II)1,5-disubstituted triazole. organic-chemistry.org

While the catalyzed versions of the azide-alkyne cycloaddition are highly efficient, the uncatalyzed, or thermal, Huisgen 1,3-dipolar cycloaddition still holds relevance. organic-chemistry.org This reaction typically requires elevated temperatures to overcome the activation barrier. organic-chemistry.org A significant drawback of the thermal reaction is the lack of regioselectivity, often leading to a mixture of 1,4- and 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov The ratio of these isomers can be influenced by the electronic properties of the substituents on both the azide and the alkyne. For instance, reactions of aryl azides with arylacetylenes in hot water have been shown to favor the formation of 1,4-disubstituted 1,2,3-triazoles. rsc.org

Recent advancements have explored the use of light to initiate and control click reactions. Photochemical methods can offer spatial and temporal control over the reaction, which is particularly valuable in materials science and biological applications. While direct photochemical decomposition of alkyl azides often leads to imines, the use of sensitizers can promote the formation of triplet nitrenes, which can then undergo different reaction pathways. wikipedia.org Solar-mediated transformations represent an environmentally friendly approach to driving these reactions, harnessing the energy of sunlight to promote the cycloaddition. Research in this area is ongoing, with the aim of developing more sustainable and efficient synthetic methodologies.

Nucleophilic Substitution Reactions Involving the Azide Moiety

While the azide group itself is a good nucleophile, its direct displacement from an aromatic ring via nucleophilic aromatic substitution is generally not a facile process. masterorganicchemistry.com However, the azide group in aryl azides can be substituted under specific conditions, often involving the formation of intermediate species. For instance, the reaction of aryl azides with certain organometallic reagents can lead to the displacement of the azide group.

The azide ion (N₃⁻) is an excellent nucleophile and is commonly used to introduce the azido (B1232118) group onto molecules via Sₙ2 reactions with alkyl halides or through copper-catalyzed coupling reactions with aryl halides. masterorganicchemistry.comrsc.org This highlights the dual nature of the azide functionality, acting as a potent nucleophile in its ionic form and as a reactive functional group in its covalently bonded state within this compound.

Staudinger Reaction and Related Azide Reductions

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgchem-station.com Subsequent hydrolysis of this intermediate yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.org

In the case of this compound, the Staudinger reaction provides a reliable route to 3-methylaniline. The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group, leading to the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas to form the iminophosphorane. organic-chemistry.org

Table 1: Staudinger Reduction of this compound

ReactantReagentIntermediateProduct
This compoundTriphenylphosphine1-(Triphenylphosphoranylideneamino)-3-methylbenzene3-Methylaniline

It's noteworthy that the reactivity of aryl azides in the Staudinger reaction can be influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups, such as the methyl group in this compound, may have a retarding effect, although the reaction still proceeds efficiently. rsc.org

Aza-Wittig Reactions with Carbonyl Compounds

The iminophosphorane intermediate generated in the Staudinger reaction can be trapped in situ by electrophiles, such as carbonyl compounds, in a process known as the aza-Wittig reaction. beilstein-journals.orgwikipedia.org This reaction is a powerful tool for the synthesis of imines, which are valuable intermediates in organic synthesis. wikipedia.org

The aza-Wittig reaction of this compound with an aldehyde or a ketone would proceed via the formation of the corresponding iminophosphorane, which then reacts with the carbonyl compound to yield an imine and triphenylphosphine oxide. beilstein-journals.orgwikipedia.org The mechanism is analogous to the standard Wittig reaction. wikipedia.org

Table 2: Aza-Wittig Reaction of this compound

Reactant 1Reactant 2 (Carbonyl)IntermediateProduct (Imine)
This compoundAldehyde (R'CHO)1-(Triphenylphosphoranylideneamino)-3-methylbenzeneN-(3-Methylphenyl)methanimine derivative
This compoundKetone (R'R''CO)1-(Triphenylphosphoranylideneamino)-3-methylbenzeneN-(3-Methylphenyl)propan-2-imine derivative

Catalytic versions of the aza-Wittig reaction have been developed to address the stoichiometric formation of the phosphine oxide byproduct. beilstein-journals.orgnih.gov

Huisgen 1,3-Dipolar Cycloaddition Chemistry

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org Organic azides, such as this compound, serve as the 1,3-dipole in this reaction, which readily reacts with alkynes (dipolarophiles) to form the stable five-membered triazole ring. organic-chemistry.orgwikipedia.org

The thermal Huisgen cycloaddition often leads to a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgresearchgate.net However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has provided a significant advancement, leading exclusively to the formation of the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov Conversely, ruthenium-catalyzed reactions (RuAAC) can selectively yield the 1,5-isomer. wikipedia.org

Table 3: Huisgen 1,3-Dipolar Cycloaddition of this compound

Reactant 1Reactant 2 (Alkyne)CatalystProduct (Triazole)
This compoundTerminal Alkyne (RC≡CH)Cu(I)1-(3-Methylphenyl)-4-substituted-1H-1,2,3-triazole
This compoundTerminal Alkyne (RC≡CH)Ru1-(3-Methylphenyl)-5-substituted-1H-1,2,3-triazole
This compoundInternal Alkyne (RC≡CR')ThermalMixture of 1,4,5-trisubstituted-1H-1,2,3-triazoles

The high reactivity of the azide group in this compound makes it a valuable component in these cycloaddition reactions, enabling the synthesis of a wide array of functionalized triazole compounds.

Aromatic Ring Reactivity and Substituent Effects

Influence of the Methyl Group on Azide Reactivity and Regioselectivity

The methyl group (-CH₃) on the benzene (B151609) ring of this compound is an electron-donating group. This electronic effect can influence the reactivity of the azide moiety. In reactions where the azide acts as a nucleophile, the electron-donating nature of the methyl group can slightly enhance its nucleophilicity. Conversely, in reactions where the azide group's electrophilic character is important, such as the Staudinger reaction, the electron-donating methyl group can decrease the reaction rate compared to aryl azides with electron-withdrawing substituents. rsc.org

In the context of electrophilic aromatic substitution, the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org This directing effect is a key consideration in reactions involving the aromatic ring itself.

Investigation of Electrophilic Aromatic Substitution (Conceptual)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. researchgate.netmasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com For this compound, two substituents, the azide group (-N₃) and the methyl group (-CH₃), influence the regioselectivity of the substitution.

Conceptual Analysis of Regioselectivity in EAS of this compound

Position 2 (ortho to -N₃, ortho to -CH₃): Sterically hindered. Activation by the methyl group is countered by deactivation from the azide group.

Position 4 (para to -N₃, ortho to -CH₃): Activated by the methyl group. This position is likely to be a major site of electrophilic attack.

Position 5 (meta to -N₃, meta to -CH₃): Generally disfavored by both groups.

Position 6 (ortho to -N₃, para to -CH₃): Activated by the methyl group. This position is also a likely site for electrophilic attack, though potentially less favored than position 4 due to proximity to the azide group.

Theoretical studies using computational methods could provide more precise predictions of the regioselectivity for various electrophilic substitution reactions on this compound by calculating the energies of the intermediate carbocations (sigma complexes). nih.gov

Intermolecular and Intramolecular Reaction Pathways

The reactivity of this compound is primarily dictated by the energetic azide functional group. This group serves as a precursor to a highly reactive intermediate, 3-methylphenylnitrene, through the loss of molecular nitrogen (N₂). This transformation can be initiated either by heat (thermolysis) or by light (photolysis). The resulting nitrene is electron-deficient and can exist in either a singlet or a triplet state, which influences its reaction pathways. These pathways are broadly classified as intermolecular, involving reactions with other molecules, or intramolecular, where the nitrene reacts within its own structure.

The initial and rate-determining step in the majority of these reactions is the decomposition of the azide to form the nitrene and dinitrogen. researchgate.net

Equation 1: Generation of 3-Methylphenylnitrene

Generated code

Intermolecular Reactions

Once generated, the electrophilic 3-methylphenylnitrene can be intercepted by a variety of external reagents. These intermolecular reactions are crucial for synthesizing new nitrogen-containing compounds.

One of the characteristic reactions of nitrenes is their ability to add to C-C multiple bonds. For instance, in the presence of dienes such as 2,3-dimethylbutadiene, the nitrene intermediate can undergo a [4+1] cycloaddition reaction to yield a triazoline derivative. This type of reaction demonstrates the formation of a nitrene intermediate during the unimolecular decomposition of the parent azide. rsc.org

Another significant intermolecular pathway is the reaction with nucleophiles. The photochemical decomposition of similar aryl azides in the presence of diethylamine (B46881) has been shown to yield substituted azepines. rsc.org This occurs via the formation of a bicyclic azirine intermediate from the nitrene, which is then opened by the nucleophilic amine to form a seven-membered ring system.

Furthermore, nitrene intermediates can participate in C-H bond insertion or amination reactions. Studies on related systems have shown that transient metal-imide species, formed from azides, can activate otherwise inert C-H bonds in other molecules. nih.gov For instance, a transient gallium imide has been demonstrated to undergo intermolecular C(sp³)–H amination. nih.gov This highlights the potential for 3-methylphenylnitrene to react with saturated hydrocarbons or other substrates bearing C-H bonds, leading to the formation of new C-N bonds.

Table 1: Examples of Intermolecular Reactions of Aryl Nitrenes This table presents generalized intermolecular reactions characteristic of aryl nitrenes, such as 3-methylphenylnitrene.

Reaction Type Reagent/Substrate Product Type Reference
[4+1] Cycloaddition Conjugated Dienes (e.g., 2,3-dimethylbutadiene) Triazolines rsc.org
Nucleophilic Trapping Amines (e.g., Diethylamine) Substituted Azepines rsc.org

Intramolecular Reaction Pathways

In the absence of an efficient external trapping agent, 3-methylphenylnitrene can undergo intramolecular reactions. These pathways are often competitive with intermolecular processes and can lead to the formation of cyclic or rearranged products.

The primary intramolecular reaction for aryl nitrenes is cyclization. The nitrene can insert into one of the ortho C-H bonds of the benzene ring. For 3-methylphenylnitrene, this would lead to the formation of a strained bicyclic azirine intermediate, which can then rearrange. This rearrangement often results in ring expansion, forming a seven-membered dehydroazepine. This species can then be trapped by nucleophiles or polymerize. Photochemical decomposition of azido-indanes, which are structurally related, provides a clear precedent for this type of ring expansion to form aza-azulene derivatives. rsc.org

Additionally, the methyl group at the 3-position offers another site for intramolecular reactions. The nitrene can potentially insert into one of the C-H bonds of the methyl group. This type of intramolecular C(sp³)–H amination has been observed in other systems, leading to the formation of five-membered rings. nih.gov For this compound, this would result in the formation of a fused-ring system, specifically an indoline (B122111) derivative, although this pathway is generally less favored than aromatic C-H insertion unless sterically or electronically promoted.

Table 2: Potential Intramolecular Reaction Products of 3-Methylphenylnitrene This table outlines the expected products from the intramolecular reactions of the 3-methylphenylnitrene intermediate.

Reaction Type Site of Attack Intermediate Final Product Type Reference
Aromatic C-H Insertion ortho-C-H on the benzene ring Bicyclic Azirine Dehydroazepines / Azepines rsc.org

The balance between these intermolecular and intramolecular pathways is highly dependent on reaction conditions, including temperature, solvent, and the concentration and reactivity of any trapping agents present.

Derivatization and Transformative Chemistry of 1 Azido 3 Methylbenzene

Synthesis of Novel Heterocyclic Architectures

The azide (B81097) functional group is a powerful precursor for the synthesis of nitrogen-containing heterocycles. Through various cycloaddition and rearrangement reactions, 1-azido-3-methylbenzene is effectively transformed into architecturally diverse and often biologically relevant heterocyclic structures.

The most prominent reaction involving this compound is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly its copper-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," celebrated for its high efficiency, regioselectivity, and broad substrate scope. organic-chemistry.org The reaction of this compound with terminal alkynes almost exclusively yields 1,4-disubstituted triazoles, a structural motif present in numerous functional molecules. organic-chemistry.org

The structural diversity of the resulting triazoles is dictated by the alkyne coupling partner. A vast library of terminal alkynes, bearing different functional groups and structural complexities, can be employed to generate a wide range of advanced triazole derivatives. medchemexpress.com For instance, reacting this compound with propargyl alcohol introduces a hydroxymethyl group, while using phenylacetylene (B144264) yields a phenyl-substituted triazole. This modularity allows for the systematic tuning of the physicochemical properties of the final products. While copper catalysis is prevalent for synthesizing 1,4-regioisomers, ruthenium-catalyzed versions (RuAAC) can provide access to the 1,5-disubstituted regioisomers, further expanding the structural possibilities. organic-chemistry.orgnih.gov

Table 1: Synthesis of 1-(m-tolyl)-1H-1,2,3-triazole Derivatives via Click Chemistry

Alkyne ReactantCatalyst/ConditionsResulting Triazole DerivativeKey Feature
PhenylacetyleneCu(I), various solvents (e.g., THF, t-BuOH/H₂O)4-phenyl-1-(m-tolyl)-1H-1,2,3-triazoleAryl-substituted triazole
Propargyl alcoholCu(I), aqueous media(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanolHydroxymethyl functionality for further derivatization
Ethyl propiolateCu(I), various solventsEthyl 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylateEster group for amide coupling or reduction
1-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbate4-(4-fluorophenyl)-1-(m-tolyl)-1H-1,2,3-triazoleFluorinated aryl group

To create more complex heterocyclic systems, the triazole ring formed from this compound can be integrated with other heterocycles, such as 1,3,4-oxadiazoles. These hybrid molecules are of significant interest in medicinal chemistry. nih.govnih.gov The typical synthetic strategy involves a multi-step sequence where this compound is "clicked" onto an alkyne that already contains a pre-formed 1,3,4-oxadiazole (B1194373) ring.

For example, a 1,3,4-oxadiazole-2-thiol (B52307) can be S-alkylated with propargyl bromide to install the necessary terminal alkyne. nih.gov Subsequent copper-catalyzed azide-alkyne cycloaddition with this compound furnishes the desired 1,3,4-oxadiazole-triazole hybrid structure. This modular approach allows for the combination of two distinct heterocyclic pharmacophores into a single molecular entity. nih.govnih.gov

Beyond cycloadditions, the azide group of this compound can be transformed to generate other important heterocyclic cores. Thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions.

Pyrrole (B145914) Synthesis: While not as direct as triazole formation, pyrrole derivatives can be synthesized through reactions involving azides. One established method involves the reaction of azides with β-dicarbonyl compounds or related active methylene (B1212753) compounds, which can lead to the formation of pyrrole rings, although this often requires specific catalysts or multi-step procedures. semanticscholar.orgnih.gov Another approach involves the [3+2] cycloaddition of ylide intermediates with alkynes, a method that produces highly substituted pyrroles. nih.gov

Quinazoline (B50416) Synthesis: The synthesis of quinazolines can also be achieved using aryl azides as a nitrogen source. For instance, transition-metal-catalyzed domino protocols have been developed where an aryl azide, such as this compound, can react with ortho-halobenzonitriles and aldehydes to construct the quinazoline scaffold. nih.gov In another reported method, quinazolin-4(3H)-ones were synthesized from the reaction of isatoic anhydride (B1165640) with benzyl (B1604629) azides, demonstrating the versatility of the azide group in forming this fused heterocyclic system. researchgate.net

Construction of Complex Molecular Scaffolds

This compound is not only a precursor to simple heterocycles but also a valuable building block for constructing larger, more complex molecular scaffolds. Its ability to participate in reliable coupling reactions like the CuAAC makes it an ideal component for creating elaborate architectures. For example, by incorporating multiple azide or alkyne functionalities into a core structure, this compound can be used as a "linker" to connect different molecular fragments, leading to the formation of dendrimers, polymers, or bioconjugates. ontosight.ai

Strategies for Regioselective Functionalization and Modification

To further increase the molecular complexity derived from this compound, strategies for regioselective functionalization of its aromatic ring are crucial. These methods allow for the introduction of additional substituents at specific positions, providing access to a wider range of derivatives.

Directed ortho metalation (DoM) is a powerful technique for achieving such regioselectivity. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring complexes with a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org While the azide and methyl groups themselves are not strong DMGs, functional groups on derivatives of 1-aryl-1,2,3-triazoles (synthesized from this compound) can act as DMGs. This allows for selective functionalization at the C2 or C6 positions of the m-tolyl ring after the triazole has been formed. nih.gov For example, a highly regioselective ortho-magnesiation of aryl azoles has been reported using sterically hindered metal-amide bases. nih.gov

Furthermore, modern C-H activation and functionalization reactions provide alternative routes. Rhodium-catalyzed C-H iodination of azobenzenes (related structures) has been demonstrated, suggesting that direct, catalyzed functionalization of the C-H bonds on the tolyl ring of this compound or its derivatives is a feasible strategy for regioselective modification. nih.gov

Advanced Spectroscopic Characterization Techniques Applied to 1 Azido 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. The resulting spectra provide detailed insights into the molecular structure, connectivity, and chemical environment of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

In the ¹H NMR spectrum of 1-azido-3-methylbenzene, the proton signals provide definitive evidence for the meta-substituted aromatic ring and the methyl group. The methyl protons (–CH₃) typically appear as a sharp singlet due to the absence of adjacent protons, with a chemical shift value around δ 2.4 ppm. The aromatic protons, due to their varied electronic environments influenced by the electron-withdrawing azide (B81097) group and the electron-donating methyl group, appear in the downfield region, generally between δ 6.8 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring results in a complex multiplet for the four aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.4 Singlet 3H -CH₃
~6.8 - 7.5 Multiplet 4H Aromatic (Ar-H)

Note: Spectral data are typically recorded in a deuterated solvent like CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the aromatic region and one in the aliphatic region, corresponding to the six unique carbon environments in the molecule. The carbon atom of the methyl group (–CH₃) is observed at a much lower chemical shift (upfield) compared to the aromatic carbons. The aromatic carbons show a range of chemical shifts depending on their position relative to the azide and methyl substituents. The carbon atom directly attached to the azide group (C-N₃) is typically found at a specific downfield shift, while the other aromatic carbons resonate at values characteristic for substituted benzenes. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
-CH₃ ~21
Aromatic C ~116 - 141
C1 (C-N₃) ~141
C3 (C-CH₃) ~140

Note: These are approximate values. Actual chemical shifts depend on the specific experimental conditions.

Infrared (IR) Spectroscopy for Azide Functionality Probing

Infrared (IR) spectroscopy is an essential technique for identifying functional groups within a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (–N₃) group. chempap.org This peak is consistently observed in the region of 2100-2170 cm⁻¹, a relatively "quiet" area of the IR spectrum, making it a highly reliable diagnostic tool for confirming the presence of the azide functionality. chempap.org Other expected absorptions include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1440-1625 cm⁻¹). docbrown.infodocbrown.info

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050 C-H Stretch Aromatic
~2940 C-H Stretch Methyl (-CH₃)
~2100 Asymmetric Stretch Azide (-N₃)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. researchgate.net The molecular formula of this compound is C₇H₇N₃, with a monoisotopic mass of approximately 133.06 Da. nist.govuni.lu

Electron Ionization Mass Spectrometry (EI-MS) Applications

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 133. nist.gov A prominent and characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da). researchgate.net This results in a major fragment ion at m/z 105. Further fragmentation of the m/z 105 ion can occur, often leading to the formation of a tropylium-like ion at m/z 91, which is a common feature in the mass spectra of toluene (B28343) derivatives. researchgate.netdocbrown.info

Table 4: Major Fragments in the EI Mass Spectrum of this compound

m/z Ion Formula Identity/Origin
133 [C₇H₇N₃]⁺ Molecular Ion [M]⁺
105 [C₇H₇N]⁺ [M - N₂]⁺
91 [C₇H₇]⁺ Tropylium-like ion
77 [C₆H₅]⁺ Phenyl cation

Source: Based on data from NIST WebBook and general fragmentation patterns of aryl azides. researchgate.netnist.gov

High-Performance Mass Spectrometry (HPMS) Techniques

High-performance mass spectrometry (HPMS) encompasses a range of "soft" ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with high-resolution analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR). These methods are less energetic than EI, often resulting in a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and less fragmentation. nih.gov

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 134.07128. uni.lu High-resolution measurements can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce controlled fragmentation, which, similar to EI-MS, would likely show a primary loss of N₂ to yield an ion at m/z 106. researchgate.net These advanced techniques are particularly useful in complex mixtures or when precise mass determination is critical for structural confirmation. nih.govnih.gov

Table 5: Compound Names Mentioned

Compound Name
This compound
Toluene
Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy in Azide Compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic structure of aryl azides, including this compound. This method measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated systems and electronic transitions within the molecule.

For aryl azides, the UV-Vis spectrum is typically characterized by one or more strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* transitions within the aromatic ring and the azido (B1232118) group. The position and intensity of these bands can be influenced by the substitution pattern on the benzene ring.

In the case of this compound, the electronic spectrum is expected to be similar to that of other substituted phenyl azides. The azido group (-N₃) and the methyl group (-CH₃) attached to the benzene ring influence the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The methyl group, being an electron-donating group, can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phenyl azide.

The primary electronic transitions observed in aryl azides involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital. The spectrum of a typical aryl azide will show a strong absorption band, often referred to as the E-band (ethylenic), and a weaker, more structured band known as the B-band (benzenoid).

While specific, high-resolution spectral data for this compound is not extensively documented in readily available literature, the general characteristics can be inferred from related compounds. The primary absorption for many simple aryl azides occurs in the range of 250-280 nm.

Detailed Research Findings:

Research on the photochemistry of aryl azides has extensively utilized UV-Vis spectroscopy to monitor the disappearance of the azide and the formation of subsequent reactive intermediates, such as nitrenes. Upon irradiation with UV light, typically corresponding to the λmax of the azide, the N-N bond in the azido group cleaves, leading to the loss of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This process can be monitored by the decrease in the characteristic UV absorbance of the azide.

Studies on various aryl azides have shown that the electronic transitions are sensitive to the solvent environment. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Below is a table summarizing the typical UV-Vis absorption data for aryl azides. It is important to note that these are representative values, and the exact λmax for this compound may vary.

Compound ClassTypical λmax (nm)Electronic Transition
Phenyl Azides250 - 280π → π* (B-band)
Phenyl Azides~200 - 220π → π* (E-band)

Computational and Theoretical Investigations of 1 Azido 3 Methylbenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 1-azido-3-methylbenzene. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)), are used to optimize the molecule's geometry and analyze its electronic landscape.

The structure of this compound features an azide (B81097) (-N₃) group and a methyl (-CH₃) group attached to a benzene (B151609) ring at the meta position. The methyl group is electron-donating, which influences the electronic distribution within the aromatic system. In contrast, the azide group is a highly polarized functional group with significant electron density on its terminal nitrogen atoms. This polarization is a key factor in its reactivity.

Computational studies analyze frontier molecular orbitals (HOMO and LUMO) to understand reactive sites. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity in various chemical transformations, including cycloadditions. The linear three-nitrogen arrangement of the azide group significantly influences the electronic distribution across the aromatic ring.

Table 1: Calculated Electronic Properties of Related Aryl Azides This table is illustrative and based on typical data obtained from DFT calculations for substituted aryl azides. Specific values for this compound require dedicated computational studies.

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to electron-donating ability
LUMO Energy-0.5 to -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.5 to 6.5 eVIndicator of chemical reactivity and stability
Dipole Moment1.5 to 2.5 DMeasures molecular polarity

Reaction Mechanism Elucidation and Energy Landscape Mapping

Computational methods are crucial for mapping the energy landscapes of reactions involving this compound. This includes identifying intermediates, transition states, and calculating activation energies to predict reaction pathways. The compound's reactivity is dominated by the azide group, which readily participates in thermal or photochemical decomposition to form highly reactive nitrene intermediates and in cycloaddition reactions.

DFT calculations are employed to model the transition states of reactions involving the azide group. For instance, in [3+2] cycloaddition reactions with alkynes, computational models can determine the geometry and energy of the transition state, providing insight into the reaction kinetics. DFT studies on the related compound 1-azido-2-methylbenzene (B1267031) have calculated the activation energy (ΔG‡) for cycloaddition to be approximately 18.3 kcal/mol, a value indicative of the energy barrier that must be overcome for the reaction to proceed. Similarly, modeling the thermal decomposition pathway allows for the characterization of the transition state leading to the release of nitrogen gas (N₂) and the formation of a 3-methylphenylnitrene intermediate.

DFT is a powerful tool for predicting the regioselectivity of cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazoles. The electron-donating methyl group at the meta position influences the electronic properties of the azide, which in turn affects the efficiency of the CuAAC reaction. By analyzing frontier molecular orbitals and electron density maps, researchers can predict which of the two possible regioisomers (1,4- or 1,5-disubstituted triazole) is more likely to form. These computational predictions can then guide experimental designs to optimize reaction conditions for a desired regiochemical outcome.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. ucl.ac.uk These simulations can model the molecule's interactions within a solvent or with biological macromolecules, providing insights into its conformational preferences and stability. ucl.ac.ukresearchgate.net For a relatively small molecule like this compound, conformational analysis primarily focuses on the orientation of the azide group relative to the plane of the benzene ring. MD simulations have been used to demonstrate the stability of complexes between related triazole derivatives and proteins, suggesting such methods are applicable to studying the interactions of this compound itself. researchgate.net In silico tools, including molecular docking and MD simulations, are used to screen compounds like this compound as potential inhibitors of enzymes by modeling their binding interactions. researchgate.net

Predictive Spectroscopic Property Modeling (e.g., Collision Cross Section)

Computational models can predict various spectroscopic properties of this compound, which can be validated against experimental data. For example, DFT-based calculations can predict ¹H NMR chemical shifts. A notable application is the prediction of the ion-neutral collision cross section (CCS), a property related to the ion's size and shape in the gas phase, which is measurable by ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated using platforms such as CCSbase. uni.lu These predictions are valuable for identifying the compound in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺134.07128122.6
[M+Na]⁺156.05322130.5
[M-H]⁻132.05672129.4
[M+NH₄]⁺151.09782144.8
[M+K]⁺172.02716125.0
[M]⁺133.06345120.3
[M]⁻133.06455120.3

Applications of 1 Azido 3 Methylbenzene in Chemical Research and Materials Science

Versatile Building Block in Complex Organic Synthesis

The azide (B81097) functional group in 1-azido-3-methylbenzene is a key to its utility in organic synthesis. Azides are known for their ability to participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". ontosight.aizju.edu.cn This reaction allows for the efficient and highly specific formation of 1,2,3-triazole rings through the reaction of an azide with an alkyne. ontosight.aizju.edu.cn The resulting triazole ring is a stable and valuable scaffold found in many biologically active compounds and functional materials.

The versatility of this compound as a building block is further demonstrated in its use for synthesizing a range of derivatives. For instance, it can be a precursor in the synthesis of more complex molecules where the azide group is transformed into other functionalities. One common transformation is the Staudinger reaction, where the azide reacts with a phosphine (B1218219), like triphenylphosphine (B44618), to form an iminophosphorane. wikipedia.org This intermediate can then be hydrolyzed to yield a primary amine. This two-step process provides a mild and efficient method for introducing an amino group.

Furthermore, the presence of both the azide and the methyl group on the aromatic ring allows for a variety of synthetic manipulations. The methyl group can be functionalized, or the aromatic ring can undergo further substitution, leading to a diverse array of complex molecules with tailored properties. This makes this compound a valuable starting material in medicinal chemistry and drug discovery, where the synthesis of novel molecular architectures is crucial. For example, triazole-tethered derivatives of morphine have been synthesized using click chemistry with various azides, leading to compounds with potent anti-nociceptive properties. nih.gov

Advanced Materials Development and Functionalization

The unique reactivity of this compound has led to its significant application in the field of materials science, particularly in the development and functionalization of advanced materials.

Design and Synthesis of Functionalized Polymeric Materials

This compound and similar azido-functionalized monomers are instrumental in the synthesis of functional polymers. The azide group can be incorporated into polymer backbones or as pendant groups, providing a reactive handle for post-polymerization modification via click chemistry. google.comgoogle.com This approach allows for the creation of well-defined polymer architectures, such as block copolymers, graft copolymers, and cyclic polymers, with precisely controlled functionalities. google.com

For example, polymers containing azide groups can be readily cross-linked or functionalized by reacting them with molecules containing alkyne groups. google.comnsf.gov This method has been used to prepare a variety of materials, including tunable elastomers and functionalized multiwalled carbon nanotubes. zju.edu.cnnsf.gov The ability to introduce specific functional groups, such as hydroxyl groups or even biomolecules, onto a polymer chain with high efficiency and under mild conditions is a significant advantage of this strategy. google.com

Polymer Functionalization MethodDescriptionResulting Material
Click Chemistry Copper(I)-catalyzed cycloaddition between azide-functionalized polymers and alkyne-containing molecules. google.comFunctionalized polymers with tailored properties, such as block copolymers and graft copolymers. google.com
Layer-by-Layer Assembly Alternating deposition of azide- and alkyne-functionalized polymers onto a substrate via click reactions. zju.edu.cnMultilayered polymer coatings on surfaces, such as carbon nanotubes. zju.edu.cn

Exploration in Photoaffinity Labeling Reagent Development

Aromatic azides, including derivatives of this compound, are explored in the development of photoaffinity labeling (PAL) reagents. photobiology.com PAL is a powerful technique used to identify and study the binding sites of ligands on biological macromolecules. nih.gov In this method, a photoreactive group, often an aryl azide, is incorporated into a ligand. photobiology.comnih.gov Upon irradiation with light, the azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. photobiology.com

The choice of the aromatic azide is crucial for the success of a PAL experiment. The wavelength of light required to activate the azide should be in a range that does not damage the biological sample. photobiology.com While many aromatic azides require UV light for activation, researchers are developing azides that are sensitive to visible light to allow for "mild" photoaffinity labeling. photobiology.com The development of clickable photoaffinity probes, which contain both a photoreactive group and a reporter tag (like an alkyne or azide for click chemistry), has further expanded the utility of this technique. nih.gov These probes allow for the subsequent attachment of fluorescent dyes or biotin (B1667282) for visualization and purification of the labeled proteins. nih.gov

General Considerations in Energetic Materials Research

Organic azides, as a class of compounds, are known for their energetic properties due to the high nitrogen content and the propensity of the azide group to decompose and release nitrogen gas. nih.gov The thermal decomposition of azides can be highly exothermic, a property that is harnessed in energetic materials. nih.govyoutube.com

While this compound itself is not a primary explosive, its study contributes to the broader understanding of the stability and decomposition of aryl azides. Research in this area often focuses on the influence of substituents on the thermal stability and sensitivity of the molecule. mdpi.com For example, the introduction of nitro groups can increase the energetic properties but may also decrease thermal stability. mdpi.com Conversely, other substituents might be used to tune the sensitivity and decomposition temperature. mdpi.com The thermal decomposition of organic azides can proceed through different mechanisms depending on the conditions, such as in solution or in the molten state. nih.gov Understanding these decomposition pathways is crucial for the safe handling and application of azide-containing compounds. It's important to note that while some azides are relatively stable, they should all be treated as potentially explosive, especially when heated. wikipedia.org

Catalysis and Diverse Organic Transformations

The reactivity of the azide group in this compound also lends itself to applications in catalysis and the development of new organic reactions.

Role in C-H Bond Amination Methodologies

A significant area of research where aryl azides like this compound play a role is in the development of catalytic C-H bond amination reactions. nih.gov C-H amination is a powerful strategy for the direct conversion of C-H bonds into C-N bonds, which is a highly sought-after transformation in organic synthesis for the preparation of amines. nih.gov

In these reactions, a metal catalyst, often based on rhodium, copper, ruthenium, or iron, facilitates the reaction between an organic azide and a substrate containing a C-H bond. nih.govrsc.org The azide serves as a "nitrene precursor". rsc.org Upon reaction with the catalyst, the azide releases dinitrogen (N2) to form a metal-nitrene or metal-imido intermediate. rsc.orgnih.gov This highly reactive intermediate then inserts into a C-H bond of the substrate, forming a new C-N bond and generating the aminated product.

The use of this compound and other organic azides in these reactions offers a direct and atom-economical route to amines. rsc.org Significant research efforts are focused on developing catalysts that can control the stereoselectivity of these reactions, enabling the synthesis of chiral amines, which are important building blocks for pharmaceuticals. nih.govnih.gov

Catalytic SystemDescriptionApplication
Metal-Catalyzed C-H Amination A metal complex catalyzes the reaction of an azide with a C-H bond to form a C-N bond. nih.govrsc.orgSynthesis of amines, including complex N-heterocycles. rsc.org
Biocatalytic C-H Amination Engineered enzymes, such as cytochrome P450-based nitrene transferases, catalyze the amination of C-H bonds with high enantioselectivity. nih.govEnantioenriched synthesis of chiral primary amines. nih.gov

Broader Utility in Multicomponent Reactions and Organic Transformations

The azide functional group in this compound (also known as m-tolyl azide) imparts significant reactivity, making it a valuable building block in a variety of organic transformations beyond its use in simple bioconjugation. Its utility is particularly notable in the realm of multicomponent reactions (MCRs) and the synthesis of diverse heterocyclic scaffolds. These reactions leverage the azide as a versatile precursor for constructing complex molecular architectures in an efficient manner.

The primary mode of reactivity for this compound is the 1,3-dipolar cycloaddition, a powerful class of reactions for forming five-membered rings. mdpi.comnih.gov This reactivity is the cornerstone of its application in both multicomponent reactions and other organic transformations. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the utility of this compound extends to other cycloaddition variants and reactions involving the transformation of the azide group.

A significant application of this compound is in three-component coupling reactions, which are a subset of multicomponent reactions. These one-pot processes allow for the rapid assembly of complex molecules from simple, readily available starting materials, which is a key principle of modern synthetic chemistry. mdpi.com For instance, a three-component reaction involving an acetylated Baylis–Hillman adduct, sodium azide (which can form the aryl azide in situ or be used alongside a pre-formed aryl azide like this compound), and a terminal alkyne can efficiently produce highly functionalized 1,4-disubstituted-1,2,3-triazoles. mdpi.com

The following table outlines representative examples of 1,3-dipolar cycloaddition reactions involving aryl azides, including the structural motif of this compound, to produce various substituted triazoles.

Alkyne ReactantCatalyst/ConditionsProduct TypeReference
Terminal AlkynesCopper(I) salts (e.g., CuI, CuSO₄)1,4-Disubstituted-1,2,3-triazoles nih.govresearchgate.net
1-IodoalkynesCopper(I) iodide (CuI)1,4,5-Trisubstituted-5-iodo-1,2,3-triazoles frontiersin.org
Electron-deficient alkynesCatalyst-free, thermal conditions or organocatalystRegioisomeric mixture of 1,4- and 1,5-disubstituted-1,2,3-triazoles frontiersin.orgnih.gov
Prop-2-ynyl phosphinate/phosphateCopper(I) salts(1,2,3-triazol-4-yl)methyl phosphinates and phosphates nih.gov

Beyond the well-established CuAAC, research has explored catalyst-free, or "click," reactions. These are often promoted by strain in one of the reactants or by using highly electron-deficient alkynes. nih.govresearchgate.net While often requiring harsher conditions like elevated temperatures, these methods are advantageous in contexts where metal contamination is a concern. For example, the reaction between an azide and an electron-deficient alkyne can proceed without a catalyst to yield triazole products, albeit sometimes as a mixture of regioisomers. frontiersin.org

The versatility of the azide group in this compound also allows for its participation in the synthesis of other heterocyclic systems, such as tetrazoles. Tetrazoles are recognized as important pharmacophores in medicinal chemistry. One of the primary synthetic routes to 1,5-disubstituted tetrazoles is the Ugi-azide multicomponent reaction. beilstein-journals.org This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, which can react in a similar fashion to aryl azides under specific conditions). beilstein-journals.orgbeilstein-journals.org Although direct examples employing this compound in a classical Ugi or Passerini reaction are not extensively documented in readily available literature, the general reactivity pattern of aryl azides suggests their potential role in such transformations for the synthesis of complex nitrogen-containing heterocycles. rsc.orgacs.org

Furthermore, the azide group can be transformed into other reactive intermediates, such as nitrenes, through thermal or photochemical decomposition. These nitrenes can then undergo a variety of reactions, including C-H insertion and amination, to form different types of nitrogen-containing compounds. The reactivity of organic azides in general points to a broad scope of potential transformations for this compound in the synthesis of diverse molecular structures. acs.org

The table below summarizes the broader organic transformations involving the azide functional group, as exemplified by aryl azides like this compound.

Reaction TypeReactantsProduct ClassKey FeaturesReference
Ugi-Azide ReactionAldehyde, Amine, Isocyanide, Azide1,5-Disubstituted tetrazolesMulticomponent, high atom economy beilstein-journals.orgbeilstein-journals.org
[3+2] Cycloaddition with NitrilesNitrile, Azide source5-Substituted-1H-tetrazolesRequires activation of nitrile or harsh conditions
Staudinger ReactionPhosphine (e.g., Triphenylphosphine)Aza-ylide, leading to amines or amidesMild conditions, high efficiency for N-P bond formation
Nitrene InsertionThermal or Photochemical conditionsAminated productsC-H functionalization

Conclusion and Future Research Directions

Synthesis of Research Accomplishments for 1-Azido-3-methylbenzene

Research into this compound has firmly established its role as a valuable building block in organic synthesis. Its preparation is well-documented, with several reliable methods developed over the years. The most traditional and widely utilized method involves the diazotization of 3-methylaniline, followed by a substitution reaction with an azide (B81097) salt, such as sodium azide. ontosight.aieurekaselect.com This classical approach, while effective, has been supplemented by alternative strategies, such as the nucleophilic substitution of 3-halotoluenes (e.g., 3-methylbromobenzene) with sodium azide, often in a polar aprotic solvent.

The reactivity of this compound is dominated by the chemistry of the azide functional group. Key research accomplishments include its extensive use in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.aismolecule.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. smolecule.com

Furthermore, the ability of this compound to generate a highly reactive nitrene intermediate upon thermolysis or photolysis is a significant area of study. nih.gov This reactivity allows for various transformations, including C-H bond insertion and cycloaddition reactions, to produce nitrogen-containing heterocyclic compounds. nih.govkit.edu The reduction of the azide group to a primary amine using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or through hydrogenolysis is another fundamental transformation, positioning the azide as a stable precursor to the corresponding aniline (B41778). wikipedia.org These established synthetic and reactive profiles underscore the compound's utility in constructing complex molecular architectures.

Emerging Methodologies and Unresolved Synthetic Challenges

While classical synthetic routes to this compound are effective, they often involve harsh conditions, such as the use of strong acids and low temperatures for the diazotization of anilines, or require halogenated precursors. eurekaselect.comresearchgate.netingentaconnect.com A significant trend in modern organic synthesis is the development of greener, safer, and more efficient protocols. For aryl azides, this has led to the exploration of novel methodologies that circumvent the drawbacks of traditional approaches.

One promising emerging method involves the use of arenediazonium tosylates (ADTs) as stable, easy-to-handle intermediates. organic-chemistry.org The reaction of these tosylates with sodium azide proceeds rapidly in water at room temperature, offering high yields and purity without the need for metal catalysts or extensive purification. organic-chemistry.orgresearchgate.net This approach significantly enhances the safety and environmental profile of aryl azide synthesis. Other innovative techniques being explored for aryl azide synthesis include sonication-mediated protocols and the use of flow microreactor systems, which can offer improved reaction control and safety. researchgate.netresearchgate.net

Despite these advancements, challenges remain. The primary unresolved issue is the inherent energetic nature of low molecular weight organic azides. ontosight.aiwikipedia.org While this compound is used in laboratory settings, its potential for thermal decomposition requires careful handling and limits its suitability for large-scale industrial processes without stringent safety protocols. Future research must continue to focus on developing synthetic methods that not only are efficient and environmentally benign but also minimize the isolation of potentially hazardous intermediates.

Interactive Data Table: Comparison of Synthetic Methods for Aryl Azides

Method Starting Material Key Reagents Conditions Typical Yield (%) Notes
Classical Diazotization 3-Methylaniline NaNO₂, HCl, NaN₃ 0–5 °C, then RT 70–90 Widely used, high yield but requires low temperatures and strong acid.
Nucleophilic Substitution 3-Methylbromobenzene NaN₃, DMF 60–80 °C 60–85 Requires a halogenated precursor and elevated temperatures.
Arenediazonium Tosylates 3-Methylaniline p-TsOH, NaNO₂, NaN₃ Room Temperature (in water) High (>90) Safer, "greener" method using a stable intermediate; avoids metal catalysts. organic-chemistry.org

| Fischer's Method (Optimized) | Diazonium Salts | Hydroxylammonium chloride | Room Temperature (in water) | High | A reinvestigated "green" procedure that is simple and scalable. rsc.org |

Identification of Unexplored Reactivity Profiles

The reactivity of this compound is primarily understood through the lens of click chemistry and fundamental nitrene reactions. However, more subtle and potentially powerful reactivity profiles remain to be explored. The electronic influence of the meta-methyl group, while seemingly simple, can modulate the reactivity of the azide and the subsequent nitrene intermediate in ways that are not fully characterized, especially in competitive reaction systems.

A significant frontier in reactivity is the use of supramolecular chemistry to control reaction pathways. Recent studies have shown that the photolysis of aryl azides within the confined space of a cucurbit[n]uril host can completely alter the reaction outcome. kit.edu While photolysis in bulk solvent typically leads to ring-expansion products like azepines, confinement within the host cavity can favor C-H amination, leading to carboline derivatives. kit.edu Applying this host-guest approach to this compound could unlock novel intramolecular cyclization pathways by directing the reactive nitrene towards specific C-H bonds on the tolyl group or on a co-encapsulated substrate, leading to products inaccessible through conventional means.

Furthermore, the intermediates formed during its known reactions warrant deeper investigation. For instance, the triazoline intermediates from cycloaddition reactions with certain enamines are known to be unstable and can rearrange to form amidines. nih.gov A systematic study of the factors (substituents, catalysts, solvents) that control the stability and rearrangement pathways of these intermediates derived from this compound could lead to new synthetic methods for other classes of nitrogen-containing compounds.

Perspectives on Novel Material and Chemical Discovery Driven by this compound Chemistry

The unique chemical properties of this compound position it as a powerful driver for innovation in materials science and chemical discovery. Its utility in click chemistry is far from exhausted; it can be employed to synthesize advanced functional polymers, decorate surfaces with specific functionalities, and construct complex bioconjugates for therapeutic or diagnostic purposes. eurekaselect.comsmolecule.com

The generation of nitrenes via photolysis is particularly promising for materials science. This reactivity can be harnessed for the covalent cross-linking of polymer chains, a process used to enhance the mechanical strength, thermal stability, and chemical resistance of materials. nih.gov By incorporating this compound into polymer backbones or side chains, photo-curable materials could be designed for applications in microelectronics, coatings, and advanced composites. nih.gov The ability of nitrenes to insert into C-H bonds or add to double bonds makes them ideal for the functionalization and modification of surfaces, including those of nanomaterials like graphene. nih.govnih.gov

Looking forward, the controlled photolysis of this compound, potentially within supramolecular hosts, opens a pathway to novel phosphorescent materials. The generation of unique, rigid heterocyclic structures, as demonstrated with related aryl azides, can lead to compounds exhibiting long-lived room-temperature phosphorescence (RTP). kit.edu This discovery avenue could produce new materials for organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The continued exploration of the fundamental reactivity of this compound will undoubtedly fuel the discovery of new molecules and materials with tailored, high-performance properties.

Q & A

Q. What is the standard laboratory synthesis protocol for 1-Azido-3-methylbenzene?

  • Methodological Answer : this compound (CAS 4113-72-8) is typically synthesized via nucleophilic substitution. Starting with 3-methylbromobenzene, sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours facilitates azide group introduction. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) and characterized by IR spectroscopy (azide stretch ~2100 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, methyl group at δ 2.3–2.5 ppm) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Due to its azide group, the compound is shock- and heat-sensitive. Use explosion-proof equipment, avoid friction, and store at 2–8°C in airtight, light-resistant containers under inert gas. Personal protective equipment (PPE) includes nitrile gloves, lab coat, and safety goggles. Emergency procedures (e.g., spill containment with sand) should align with MedChemExpress safety guidelines for azetidine derivatives .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Confirm the azide peak at ~2100 cm⁻¹.
  • ¹H NMR : Identify aromatic protons (integration ratio for meta-substitution) and methyl group (singlet at δ ~2.4 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 149 (C₇H₇N₃⁺) and fragmentation patterns. Cross-validate with literature data from organic chemistry journals .

Advanced Research Questions

Q. How can conflicting yields from different synthetic routes be systematically analyzed?

  • Methodological Answer : Contradictions in yields may arise from solvent polarity, reaction time, or trace moisture. Use Design of Experiments (DoE) to test variables (e.g., solvent: DMF vs. DMSO; temperature: 60°C vs. 80°C). Compare purity via HPLC (C18 column, acetonitrile/water gradient) and track byproducts (e.g., triazoles from Huisgen cyclization) .

Q. What strategies stabilize this compound during long-term storage?

  • Methodological Answer : Stability is compromised by light, oxygen, and moisture. Optimize storage by:
  • Inert Atmosphere : Argon or nitrogen in sealed amber vials.
  • Desiccants : Include silica gel packs.
  • Low Temperature : –20°C for >6-month stability. Monitor degradation via monthly TLC (Rf comparison to fresh sample) .

Q. How do substituent effects influence the reactivity of this compound in click chemistry?

  • Methodological Answer : The methyl group sterically hinders Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To enhance reactivity:
  • Use bulky ligands (e.g., TBTA) to stabilize Cu(I).
  • Optimize solvent (t-BuOH/H₂O mixtures) and temperature (50–60°C).
  • Track kinetics via in situ IR to monitor azide consumption .

Q. How to resolve discrepancies in reported reaction rates for azide photolysis?

  • Methodological Answer : Conflicting photolysis rates may stem from light source intensity (e.g., UV-A vs. UV-C) or wavelength (254 nm vs. 365 nm). Standardize conditions using a calibrated UV reactor and quantify intermediates via GC-MS. Reference solvent effects (e.g., acetone vs. acetonitrile) on quantum yield .

Tables for Key Data

Property Value/Technique Reference
CAS Number4113-72-8
IR Azide Stretch~2100 cm⁻¹
¹H NMR (CDCl₃) Methyl Signalδ 2.4 ppm (singlet)
Stability Storage–20°C, inert atmosphere, desiccated

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.